molecular formula C23H23ClN2O4S B11550836 N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B11550836
M. Wt: 459.0 g/mol
InChI Key: DRJYBMYLUOXPKS-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-16-7-13-20(14-8-16)31(28,29)26(18-9-11-19(30-3)12-10-18)15-23(27)25-22-6-4-5-21(24)17(22)2/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

DRJYBMYLUOXPKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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